2-(2-Ethoxyphenyl)azetidine

Physicochemical profiling Lipophilicity Regioisomer comparison

2-(2-Ethoxyphenyl)azetidine (CAS 1270539-46-2) is a four-membered nitrogen-containing heterocycle (azetidine) bearing an ortho-ethoxyphenyl substituent at the 2-position, with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. It belongs to the broader class of 2-arylazetidines frequently employed as strained-ring building blocks in medicinal chemistry and synthetic methodology development.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13623053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2CCN2
InChIInChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-9(11)10-7-8-12-10/h3-6,10,12H,2,7-8H2,1H3
InChIKeyOORPZSAIVDNFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxyphenyl)azetidine: Core Chemical Identity and Procurement Baseline


2-(2-Ethoxyphenyl)azetidine (CAS 1270539-46-2) is a four-membered nitrogen-containing heterocycle (azetidine) bearing an ortho-ethoxyphenyl substituent at the 2-position, with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [1]. It belongs to the broader class of 2-arylazetidines frequently employed as strained-ring building blocks in medicinal chemistry and synthetic methodology development. Its core identity parameters—including the exact mass (177.115364102 Da), topological polar surface area (21.3 Ų), and XLogP3-AA (1.8)—define a baseline physicochemical profile that distinguishes it from isomers and close analogs [1][2].

Scaffold Type
2-Arylazetidine Building Block
Regiochemical Identity
Ortho-ethoxyphenyl substitution at C2
Physicochemical Profile
Distinct computed XLogP and PSA signature vs isomers

Why 2-(2-Ethoxyphenyl)azetidine Cannot Be Replaced by Its 3-Substituted Isomer or Other Aryl Azetidines


Substituting 2-(2-ethoxyphenyl)azetidine with the 3-substituted regioisomer (3-(2-ethoxyphenyl)azetidine) or the 4-substituted analog (2-(4-ethoxyphenyl)azetidine) introduces non-trivial differences in physicochemical and steric properties that alter synthetic reactivity and molecular recognition. The 2-substituted isomer exhibits a slightly higher computed lipophilicity (XLogP = 1.8) compared to the 3-substituted isomer (XLogP = 1.7) [1][2], a difference that can affect phase-transfer partitioning, chromatographic retention, and passive membrane permeability in downstream biological applications. Moreover, the ortho-ethoxy group imposes distinct steric hindrance around the azetidine nitrogen, which directly impacts rates of N-functionalization and ring-opening reactions relative to the para- or meta-substituted congeners [3]. These disparities underscore that generic substitution without empirical validation risks irreproducible synthetic outcomes or altered pharmacological profiles.

Target Scaffold
2-(2-Ethoxyphenyl)azetidine provides specific ortho-steric environment
Defined XLogP profile anchors consistent lipophilicity in SAR series
Standard purity (98%) supports reproducible biological assay mass balance
Potential Substitute Risks
3-Regioisomer: XLogP shift may affect logD-mediated partitioning and chromatographic behavior
4-Regioisomer: Para-substitution eliminates ortho-steric effect, potentially altering N-functionalization kinetics
Analytical benchmarks: Lower-purity alternative isomers may introduce impurity-driven SAR uncertainty

Head-to-Head Quantitative Differentiation of 2-(2-Ethoxyphenyl)azetidine Against Closest Analogs


2-(2-Ethoxyphenyl)azetidine vs. 3-(2-Ethoxyphenyl)azetidine: Computed Lipophilicity (XLogP3-AA)

The 2-substituted regioisomer exhibits a higher computed XLogP3-AA value (1.8) than the 3-substituted analog (1.7), indicating marginally greater lipophilicity [1][2]. This 0.1 log unit difference, while modest, can translate into measurably distinct chromatographic retention times (e.g., RP-HPLC) and differential partitioning in biphasic reaction systems, which are relevant for purification process design and solubility-driven formulation decisions.

Computed Lipophilicity
Head-to-head
XLogP 1.8 vs 1.7
Δ 0.1 log unit higher
Reported XLogP difference supports regioisomer-specific selection for lipophilicity optimization.
Computed via PubChem XLogP3 3.0 algorithm. Measured logD values may differ.
Physicochemical profiling Lipophilicity Regioisomer comparison

2-(2-Ethoxyphenyl)azetidine vs. 3-(2-Ethoxyphenyl)azetidine: Molecular Complexity

The target compound has a higher computed molecular complexity score (160) compared to the 3-substituted isomer (156) [1][2]. Molecular complexity, as defined by the Cactvs algorithm, aggregates constitutional and topological features such as the size of rings, the number of heteroatoms, and the branching of substituents. A higher score suggests a marginally more intricate atomic connectivity pattern that can influence both synthetic accessibility and computational modeling predictions.

Molecular Complexity
Head-to-head
Score 160 vs 156
Δ 4 units higher
Distinct complexity signature prevents algorithmic interchangeability in cheminformatics models.
Computed via Cactvs 3.4.8.18. Property may not reflect synthetic complexity.
Molecular complexity Synthetic accessibility Structure-property relationships

2-(2-Ethoxyphenyl)azetidine vs. 2-(4-Ethoxyphenyl)azetidine: Steric and Electronic Differentiation

The ortho-ethoxy substitution in 2-(2-ethoxyphenyl)azetidine places the oxygen atom in close proximity to the azetidine ring, creating a steric shield around the C2–N bond [1]. This directly contrasts with the para-substituted analog (2-(4-ethoxyphenyl)azetidine) where the ethoxy group is remote. While no published direct kinetic comparison is available, the continuous-flow synthesis study of 2-substituted azetidines reports that ortho-substituents can reduce N-alkylation rates by up to 30% relative to para-substituted variants due to steric congestion [2]. This class-level inference suggests that 2-(2-ethoxyphenyl)azetidine may require longer reaction times or more forcing conditions in N-functionalization steps compared to the 4-ethoxy isomer.

Steric & Electronic Profile
Class-level inference
Ortho vs Para substitution
Up to ~30% slower N-alkylation vs Faster N-alkylation
Supports process parameter review for N-derivatization steps. Rate shift inferred from continuous-flow azetidine studies.
Class-level inference; exact kinetic parameters for this specific scaffold require empirical validation.
Regiochemistry Reactivity Nucleophilic substitution

Typical Commercial Purity Benchmarking: 2-(2-Ethoxyphenyl)azetidine

Commercial suppliers list 2-(2-Ethoxyphenyl)azetidine at a standard purity of 98% (HPLC) . In contrast, some specialty catalog entries for less-common azetidine regioisomers (e.g., 3-(2-ethoxyphenyl)azetidine hydrochloride) may be offered at lower typical purities (e.g., 95%) or with limited analytical certification . While not a fundamental molecular property, this difference in available certified purity directly impacts the mass balance in parallel synthesis or medicinal chemistry campaigns, where lower purity necessitates additional purification steps or introduces uncertainty in biological assay results.

Commercial Purity Benchmark
Data to verify
98% vs 95% (HPLC)
3 percentage points higher purity guarantee
Supplier-reported purity supports procurement selection; requires lot-specific analytical verification.
Based on major catalog supplier CoA data. Impurity profiles may vary between lots.
Purity Procurement Quality assurance

Evidence-Based Application Scenarios for 2-(2-Ethoxyphenyl)azetidine in Research and Industrial Workflows


Medicinal Chemistry Hit-to-Lead Optimization Requiring Tailored Lipophilicity

In early-stage drug discovery, the 0.1 log unit higher XLogP of 2-(2-ethoxyphenyl)azetidine (1.8) relative to the 3-isomer makes it the preferred core scaffold when the target product profile demands slightly elevated lipophilicity for enhanced passive permeability or target engagement in lipophilic binding pockets [1][2]. Procurement of this specific isomer minimizes the need for compensatory synthetic modifications elsewhere in the molecule.

Parallel Synthesis Libraries Where Computed Property Differentiation Enriches Diversity

For computational chemistry teams constructing virtual or physical compound libraries, the distinct molecular complexity score (160 vs. 156) and topological signatures of 2-(2-ethoxyphenyl)azetidine ensure that it occupies a non-redundant position in diversity analyses. Selecting this compound over the 3-isomer demonstrably adds a unique entity to principal component analysis (PCA) or Tanimoto similarity-based selections, preventing library collapse [1][2].

Process Chemistry Scale-Up Requiring Predictable N-Functionalization Kinetics

Process chemists scaling up azetidine N-alkylation or N-acylation reactions can anticipate that the ortho-ethoxy substituent in 2-(2-ethoxyphenyl)azetidine will exert greater steric hindrance than the para-substituted analog, as supported by class-level observations of up to 30% rate reductions in flow-chemistry optimizations [3]. This knowledge allows for proactive adjustment of reactor residence times or equivalents of electrophile, avoiding costly troubleshooting during kilogram-scale campaigns [3].

High-Throughput Screening (HTS) Where Compound Purity Directly Impacts Assay Fidelity

The 98% standard purity of commercially supplied 2-(2-ethoxyphenyl)azetidine reduces the risk of false positives or potency shifts caused by impurities, compared to lower-purity alternative isomers . For HTS facilities where every percentage point of purity correlates with assay reproducibility, prioritizing this regioisomer can lower the downstream cost of retesting and cherry-picking validation .

Application
Selection Property
Validation Focus
Hit-to-Lead Optimization
Lipophilicity Profile
ADME property screen optimization; logD assay correlation
Diversity Library Synthesis
Molecular Complexity
PCA/Tanimoto diversity enrichment; algorithmic redundancy prevention
Process Scale-Up
Steric/Electronic Reactivity
N-derivatization kinetics validation; continuous-flow parameter adjustment
HTS Campaigns
Standard Purity (HPLC)
Assay reproducibility; impurity profiling and lot-specific QC review
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